molecular formula C11H15FN2O B13327947 (S)-2-((4-Fluorophenoxy)methyl)piperazine

(S)-2-((4-Fluorophenoxy)methyl)piperazine

Katalognummer: B13327947
Molekulargewicht: 210.25 g/mol
InChI-Schlüssel: POAUMNOKVCARFY-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((4-Fluorophenoxy)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a fluorophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Fluorophenoxy)methyl)piperazine typically involves the reaction of (S)-piperazine with 4-fluorophenol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((4-Fluorophenoxy)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-((4-Fluorophenoxy)methyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-((4-Fluorophenoxy)methyl)piperazine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperazine ring can also contribute to the compound’s overall pharmacokinetic properties, such as its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((4-Fluorophenoxy)methyl)piperidine
  • 4-((4-Fluorophenoxy)phenyl)methylamine
  • 4-((4-Fluorophenoxy)ethyl)piperazine

Uniqueness

(S)-2-((4-Fluorophenoxy)methyl)piperazine is unique due to its specific substitution pattern and stereochemistry. The presence of the fluorophenoxy group imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stereochemistry can also influence its interaction with biological targets, potentially leading to different pharmacological effects compared to its analogs.

Eigenschaften

Molekularformel

C11H15FN2O

Molekulargewicht

210.25 g/mol

IUPAC-Name

(2S)-2-[(4-fluorophenoxy)methyl]piperazine

InChI

InChI=1S/C11H15FN2O/c12-9-1-3-11(4-2-9)15-8-10-7-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m0/s1

InChI-Schlüssel

POAUMNOKVCARFY-JTQLQIEISA-N

Isomerische SMILES

C1CN[C@@H](CN1)COC2=CC=C(C=C2)F

Kanonische SMILES

C1CNC(CN1)COC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.